molecular formula C12H17BrClNO B2456542 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 86811-34-9

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride

Cat. No.: B2456542
CAS No.: 86811-34-9
M. Wt: 306.63
InChI Key: SMVMEMRCOQHSDN-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to note that the safety and hazards of 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride may differ from those of piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or secondary amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride

Uniqueness

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVMEMRCOQHSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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